molecular formula C19H16O5 B562546 7-Hydroxywarfarin CAS No. 17834-03-6

7-Hydroxywarfarin

Cat. No.: B562546
CAS No.: 17834-03-6
M. Wt: 324.332
InChI Key: SKFYEJMLNMTTJA-UHFFFAOYSA-N
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Description

7-Hydroxywarfarin is a hydroxylated metabolite of warfarin, a widely used anticoagulant. Warfarin is known for its ability to inhibit vitamin K epoxide reductase, thereby preventing the synthesis of vitamin K-dependent clotting factors. This compound is formed through the metabolic hydroxylation of warfarin, primarily by the enzyme cytochrome P450 2C9 (CYP2C9). This metabolite plays a significant role in the pharmacokinetics and pharmacodynamics of warfarin therapy .

Mechanism of Action

Target of Action

7-Hydroxywarfarin is a metabolite of warfarin, a widely used anticoagulant . The primary target of this compound, like warfarin, is Vitamin K Epoxide Reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of several clotting factors .

Mode of Action

This compound, as a metabolite of warfarin, acts as a Vitamin K antagonist . It inhibits the action of VKOR, preventing the reduction of vitamin K epoxide to its active form, vitamin KH2 . Vitamin KH2 is a necessary cofactor for the γ-carboxylation of coagulation factors VII, IX, X, and thrombin . By inhibiting VKOR, this compound disrupts the vitamin K cycle, reducing the activation of these clotting factors and thereby exerting an anticoagulant effect .

Biochemical Pathways

The formation of this compound is a part of the metabolic pathways of warfarin . Cytochromes P450, particularly CYP2C9, play a major role in oxidizing S-warfarin to this compound . This metabolic process is both stereo- and regio-selective . The location of the hydroxyl group significantly impacts the reduction selectivity among the hydroxywarfarins .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to its parent compound, warfarin . S-warfarin is primarily metabolized by CYP2C9 to form S-7-Hydroxywarfarin, the major metabolite observed in human plasma . Minor pathways involve other cytochrome P450 enzymes to form other hydroxywarfarin metabolites . The rate of biotransformation of warfarin to this compound is influenced by genetic variation within a chromosomal region encoding cytochrome P450 2C (Cyp2c) enzymes .

Result of Action

The result of this compound’s action is a reduction in the activation of several clotting factors, leading to an anticoagulant effect . This can prevent the formation of blood clots, making this compound (and warfarin) valuable in the treatment of conditions like venous thromboembolism and pulmonary embolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism. For example, tolbutamide, a Cyp2c isoform-specific substrate, can inhibit the rate-limiting step in the biotransformation of warfarin to this compound . Additionally, genetic factors can influence the action of this compound. Variations in the genes encoding for CYP2C9 can affect the rate at which S-warfarin is metabolized to this compound .

Biochemical Analysis

Biochemical Properties

7-Hydroxywarfarin interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic activity of the cytochrome P450 enzyme CYP2C9 . The formation of this compound from S-warfarin by CYP2C9 is a key step in the metabolic pathway of warfarin .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is a product of the metabolic activity of the enzyme CYP2C9

Metabolic Pathways

This compound is involved in the metabolic pathways of warfarin. It is primarily formed by the action of the enzyme CYP2C9 on S-warfarin . This indicates that this compound is part of the broader metabolic pathway of warfarin in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxywarfarin involves the hydroxylation of warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, particularly CYP2C9. The reaction conditions typically involve the use of a suitable substrate (warfarin), enzyme source (liver microsomes or recombinant enzymes), and cofactors such as NADPH. The reaction is carried out under controlled temperature and pH conditions to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or mammalian cell cultures expressing CYP2C9. These biocatalytic processes offer a sustainable and efficient approach to producing hydroxylated metabolites. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques ensures the purity and identification of the product .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxywarfarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Hydroxywarfarin has several scientific research applications:

Comparison with Similar Compounds

  • 6-Hydroxywarfarin
  • 8-Hydroxywarfarin
  • 10-Hydroxywarfarin

Comparison: 7-Hydroxywarfarin is unique due to its specific hydroxylation at the 7-position on the coumarin ring. This positional specificity influences its metabolic stability and pharmacological activity. Compared to other hydroxylated metabolites, this compound exhibits distinct inhibitory potency on vitamin K epoxide reductase and different pharmacokinetic properties .

Properties

IUPAC Name

4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFYEJMLNMTTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939074
Record name 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
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Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17834-03-6
Record name 7-Hydroxywarfarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17834-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxywarfarin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxywarfarin
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Record name 7-HYDROXYWARFARIN
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Q & A

Q1: How is 7-hydroxywarfarin formed in the body?

A1: this compound is primarily formed through the metabolic action of the cytochrome P450 enzyme CYP2C9 on S-warfarin, the more potent enantiomer of the racemic drug warfarin. [, , , ]

Q2: Are there genetic variations that affect the metabolism of warfarin to this compound?

A2: Yes, mutations in the CYP2C9 gene can lead to variations in enzyme activity, impacting the rate of this compound formation. Notably, CYP2C92 and CYP2C93 variants exhibit decreased enzymatic activity, potentially leading to higher S-warfarin levels and increased bleeding risk. [, , , , , , , , , ]

Q3: Does this compound undergo further metabolism?

A3: Yes, this compound can be further metabolized by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, into glucuronide conjugates. These conjugates are more water-soluble and are readily excreted in the urine. [, , , ]

Q4: What are the primary routes of elimination for this compound?

A4: this compound is primarily eliminated through urine, predominantly as glucuronide conjugates. [, ]

Q5: Can other drugs affect the metabolism of warfarin to this compound?

A5: Yes, many drugs can interact with CYP2C9, either inhibiting or inducing its activity. This can significantly impact the formation of this compound and consequently, the anticoagulant effect of warfarin. [, , , , , , ]

Q6: Is 7-hydroxylation stereoselective for warfarin enantiomers?

A6: Yes, the formation of this compound is stereoselective for S-warfarin. [, , , , ]

Q7: What is the role of the hydroxyl group in the pharmacological activity of this compound?

A7: The hydroxyl group significantly influences the binding affinity of this compound to its target, vitamin K epoxide reductase, and its overall anticoagulant activity. [, ]

Q8: What analytical techniques are used to measure warfarin and this compound levels?

A8: Several methods are available for quantifying warfarin and its metabolites, including high-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) or mass spectrometry (MS/MS). These methods offer high sensitivity and selectivity, enabling accurate measurement of these compounds in biological samples. [, , , ]

Q9: How are the analytical methods for warfarin and this compound validated?

A9: Validation of these methods typically involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the results. []

Q10: Does this compound possess anticoagulant activity?

A10: While this compound is considerably less potent than S-warfarin, studies suggest it may still possess some anticoagulant activity, particularly at higher concentrations. [, ]

Q11: How does monitoring this compound levels contribute to personalized warfarin therapy?

A11: Measuring both warfarin and this compound levels can provide valuable insights into an individual's metabolic capacity and help tailor warfarin doses more effectively, minimizing the risk of adverse events like bleeding. []

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